molecular formula C11H16Cl2N2O2S B1602528 1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride CAS No. 442133-57-5

1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride

Cat. No.: B1602528
CAS No.: 442133-57-5
M. Wt: 311.2 g/mol
InChI Key: BTSVMBZYEXEVSA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2S.HCl and a molecular weight of 311.23 g/mol. This compound is known for its potential therapeutic applications and has been extensively studied in various scientific fields.

Preparation Methods

The synthesis of 1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidin-4-ylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods often involve large-scale batch processes in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions include various substituted piperidine and sulfonamide derivatives.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit Janus kinase (JAK) pathways, which play a crucial role in the regulation of immune responses.

Comparison with Similar Compounds

1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride
  • 1-(4-Bromobenzenesulfonyl)piperidin-4-ylamine hydrochloride
  • 1-(4-Methylbenzenesulfonyl)piperidin-4-ylamine hydrochloride

These compounds share similar structural features but differ in their substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and therapeutic potential . The unique properties of this compound, such as its specific inhibitory effects on JAK pathways, make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14;/h1-4,10H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSVMBZYEXEVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589425
Record name 1-(4-Chlorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442133-57-5
Record name 1-(4-Chlorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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